N-methyl-4-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]benzenesulfonamide
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Overview
Description
N-methyl-4-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]benzenesulfonamide is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the triazole ring. The pyrrolidine ring can be synthesized through the reduction of pyrrole derivatives . The final step involves the coupling of the triazole and pyrrolidine rings with the benzenesulfonamide group under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
N-methyl-4-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-methyl-4-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the sulfonamide group can enhance binding affinity through electrostatic interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Voriconazole: Another triazole antifungal with enhanced activity and broader spectrum.
Trazodone: An antidepressant that also contains a triazole ring.
Uniqueness
N-methyl-4-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]benzenesulfonamide is unique due to its combination of a triazole ring, a pyrrolidine ring, and a benzenesulfonamide group. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .
Properties
IUPAC Name |
N-methyl-4-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-16-24(22,23)14-6-4-12(5-7-14)15(21)20-9-2-3-13(20)11-19-10-8-17-18-19/h4-8,10,13,16H,2-3,9,11H2,1H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJUVNJFAFTMDM-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCC2CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC[C@H]2CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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